Dimethyl glutaconate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-76-1 | |
| Record name | Dimethyl-pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Dimethyl Glutaconate and Its Derivatives
Base-Catalyzed Annulation Reactions
Base-catalyzed annulation reactions represent a powerful strategy for the construction of cyclic systems. In the context of dimethyl glutaconate, these reactions leverage its acidic methylene (B1212753) protons and its functionality as a Michael acceptor to engage in ring-forming cascades with suitable reaction partners.
[3+3] Annulation Reactions
The [3+3] annulation strategy provides a direct route to six-membered rings by combining two three-carbon synthons. In this context, this compound serves as a key three-carbon component. A notable application is the base-catalyzed aerobic oxidative aromatization of α,β-unsaturated carbonyl compounds with this compound. organic-chemistry.orgpsu.edu This methodology allows for the efficient synthesis of polysubstituted benzenes under mild, metal-free conditions. organic-chemistry.orgpsu.edu The reaction typically employs a base such as sodium hydroxide (B78521) in a solvent like acetonitrile, with molecular oxygen acting as the oxidant. organic-chemistry.org This process is characterized by its high efficiency, often achieving excellent yields in short reaction times. organic-chemistry.org
Another significant example involves the reaction of Morita-Baylis-Hillman (MBH) adducts with this compound. psu.edu The reaction of an MBH bromide with this compound in the presence of a base like cesium carbonate leads to the formation of polysubstituted benzene (B151609) derivatives. psu.edu The proposed mechanism involves the initial nucleophilic substitution of the MBH bromide by the enolate of this compound, followed by cyclization, dehydration, and a base-catalyzed 1,3-hydrogen shift to yield the aromatic product. psu.edu
Table 1: Examples of [3+3] Annulation Reactions with this compound
| Reactant 1 | Reactant 2 (this compound Derivative) | Base | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|---|
| (E)-4-Phenylbut-3-en-2-one | This compound | NaOH | CH3CN | Substituted benzene | up to 93% |
| MBH bromide of methyl acrylate (B77674) and benzaldehyde | Diethyl glutaconate | Cs2CO3 | DMF | Polysubstituted benzene | 72% |
| MBH bromide of ethyl vinyl ketone and benzaldehyde | Diethyl glutaconate | Cs2CO3 | DMF | Polysubstituted benzene | 69% |
Tandem [3+2+1] Aerobic Oxidative Benzannulations
Building upon the principles of [3+3] annulation, a more convergent tandem [3+2+1] aerobic oxidative benzannulation has been developed. organic-chemistry.org This multicomponent reaction allows for the in situ generation of the requisite α,β-unsaturated carbonyl compound from an aldehyde and a ketone, which then reacts with this compound in a one-pot process. organic-chemistry.org This approach enhances the atom economy and operational simplicity of synthesizing highly substituted benzenes. organic-chemistry.org The reaction is typically promoted by a base like sodium hydroxide in methanol. organic-chemistry.org This strategy has proven effective for a variety of aldehydes and ketones, including those that form α,β-unsaturated ketones as intermediates. organic-chemistry.org
Mechanistic Investigations of Base-Catalyzed Processes
The mechanisms of these base-catalyzed annulations have been investigated, revealing a sequence of classical organic reactions. The process is generally initiated by a base-mediated Michael addition of the this compound enolate to an α,β-unsaturated carbonyl compound. organic-chemistry.org This is followed by an intramolecular aldol-type cyclization to form a six-membered ring intermediate. organic-chemistry.org Subsequent dehydration and, in the case of benzannulation, an oxidative aromatization step lead to the final product. organic-chemistry.org In the tandem [3+2+1] reactions, the initial step is the base-catalyzed aldol (B89426) condensation of the starting aldehyde and ketone to form the α,β-unsaturated carbonyl intermediate. organic-chemistry.org
Multicomponent Domino Reactions
Multicomponent domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. This compound is a valuable substrate in such transformations.
Knoevenagel Condensation Approaches
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a key reaction involving this compound. It is often the initial step in a domino sequence. For instance, the base-induced reaction of this compound with salicylaldehyde (B1680747) leads to the formation of a coumarin-fused electron-deficient diene. sci-hub.seresearchgate.net This diene can then participate in subsequent cycloaddition reactions. The choice of base and reaction conditions can influence the outcome, and piperidine (B6355638) is a commonly used catalyst for this transformation. sci-hub.se The Knoevenagel condensation of this compound with various aldehydes has been employed in the total synthesis of natural products, such as cannabinol (B1662348). acs.org
Inverse Electron Demand Diels-Alder Reactions
While this compound itself is not typically the diene component, it serves as a crucial precursor for generating electron-deficient dienes via Knoevenagel condensation. These resulting dienes are excellent substrates for inverse electron demand Diels-Alder (IEDDA) reactions. A multicomponent domino reaction has been reported where salicylaldehydes, ketones, and this compound react to form 6H-dibenzo[b,d]pyran-6-ones. acs.org This complex transformation involves a sequence of six reactions: an initial Knoevenagel condensation, transesterification, enamine formation, an IEDDA reaction, 1,2-elimination, and transfer hydrogenation. acs.org In this sequence, both the diene and the dienophile for the key IEDDA step are generated in situ. acs.org This highlights the power of using this compound as a starting point for intricate domino processes that incorporate IEDDA reactions.
Table 2: Multicomponent Domino Reaction Involving this compound
| Reactants | Catalyst/Promoter | Key Reaction Steps | Product Type |
|---|---|---|---|
| Salicylaldehydes, Ketones, this compound | Secondary amine | Knoevenagel condensation, enamine formation, IEDDA, elimination, transfer hydrogenation | 6H-Dibenzo[b,d]pyran-6-ones |
| Salicylaldehyde, this compound | Piperidine | Knoevenagel condensation | Coumarin-fused diene |
Cyclization Reactions
The inherent reactivity of this compound makes it an excellent substrate for constructing cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.
Cycloaddition reactions are powerful tools for the synthesis of complex cyclic structures from simple, acyclic precursors. beilstein-journals.org Among these, the [3+2] cycloaddition of azomethine ylides is a prominent method for synthesizing five-membered nitrogen-containing heterocycles. beilstein-journals.orgrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated through various thermal or photochemical methods and react readily with dipolarophiles. beilstein-journals.orgrsc.org
Electron-deficient alkenes, such as those found in the this compound scaffold, are suitable partners for these cycloadditions. In the context of organocatalysis, chiral secondary amines can react with α,β-unsaturated aldehydes (enals) to generate chiral iminium ions, which can then participate in enantioselective [3+2] cycloadditions with stable azomethine ylides like isoquinolinium methylides. This approach leads to highly substituted and stereochemically rich pyrroloisoquinolines. rsc.org While direct examples featuring this compound as the dipolarophile in all recent literature are specific to certain reaction classes, its electronic properties make it a viable substrate for such transformations.
Furthermore, DBU-catalyzed [3+3] and [3+2] annulation reactions have been developed between azomethine ylides and α-diazocarbonyls, showcasing the versatility of this dipole in constructing 1,2,4-triazine (B1199460) and 1,2,4-triazole (B32235) derivatives, respectively. researchgate.net This highlights the potential for this compound to act as a two-carbon or three-carbon component in similar annulation strategies.
Table 1: General Scheme for [3+2] Cycloaddition with Azomethine Ylides
| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Product | Reaction Type |
| Azomethine Ylide | Electron-deficient Alkene (e.g., this compound) | Substituted Pyrrolidine (B122466) | [3+2] Cycloaddition |
A highly efficient strategy for constructing functionalized phenanthridinones involves a domino reaction that utilizes this compound as a key C3-synthon. researchgate.netresearchgate.net This one-pot process begins with the reaction between this compound and an α,β-unsaturated carbonyl compound bearing a 2-aminophenyl group. researchgate.netmdpi.com
The reaction sequence is initiated by a base-catalyzed Michael addition of the this compound to the activated double bond of the unsaturated carbonyl compound. mdpi.com This is followed by a double bond migration and an intramolecular cyclization to form a cyclohexadiene intermediate. mdpi.com A subsequent intramolecular aza-cyclization, followed by spontaneous aromatization, yields the final polysubstituted phenanthridinone derivative. researchgate.netmdpi.com This methodology is notable for proceeding in high to excellent yields under mild, transition-metal-free conditions. researchgate.netresearchgate.net
Table 2: Synthesis of Phenanthridinones via Domino Reaction with this compound
| α,β-Unsaturated Carbonyl Precursor | This compound | Base/Solvent | Product | Yield |
| β-(2-aminophenyl)-α,β-unsaturated ketone | Yes | NaOH / Methanol | Substituted Phenanthridinone | Excellent |
| β-(2-aminophenyl)-α,β-unsaturated ester | Yes | Base-catalyzed | Substituted Phenanthridinone | High |
Metal-Mediated Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. thieme-connect.de this compound can serve as a substrate in these reactions, enabling the introduction of aryl groups into its backbone.
A notable example is the Heck-Matsuda arylation, a palladium-catalyzed reaction that couples diazonium salts with alkenes. A protocol has been developed for the direct palladium(II) acetate-catalyzed arylation of this compound at its C3 position using a variety of arenediazonium tosylates. researchgate.net This reaction sequence is generally high-yielding and shows a propensity to deliver the thermodynamically favored E-configured coupling products. The resulting β-arylglutaconic acid derivatives are versatile intermediates for further transformations, such as the synthesis of 4-arylpyridine-2,6(1H,3H)-diones. researchgate.net
Table 3: Palladium-Catalyzed Heck-Matsuda Arylation of this compound
| Arenediazonium Tosylate | Catalyst | Product Configuration | Application of Product |
| Diverse set | Pd(OAc)₂ | Predominantly E-configured | Synthesis of 4-arylpyridine-2,6(1H,3H)-diones |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside biocatalysis and metal catalysis. unibo.it this compound and its analogs are effective substrates in various organocatalytic transformations.
The development of asymmetric organocatalytic reactions allows for the synthesis of chiral molecules with high enantiopurity. Diethyl glutaconate, a close analog of this compound, has been successfully employed in an organocatalyzed enantioselective consecutive Michael addition to nitro-olefins. nih.gov This sequence, followed by a reductive cyclization, provides access to NH-free trans,trans-2,3,4-trisubstituted pyrrolidines with high diastereomeric ratios (>88:12 dr) and excellent enantioselectivities (>90% ee). nih.gov
In another example, this compound is used as a starting material in an organocatalytic annulation with oxadendralenes (cross-conjugated trienes) to construct tetrahydroisochromene skeletons. researchgate.netrsc.org The reaction between this compound and various aldehydes, catalyzed by piperidine and acetic acid, first generates a diene intermediate, which then undergoes an organocatalytic cascade with an enal to afford the chiral cyclic products. rsc.org
Table 4: Enantioselective Organocatalytic Synthesis of Trisubstituted Pyrrolidines
| Substrate 1 | Substrate 2 | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Product |
| Diethyl Glutaconate | Nitro-olefin | Chiral Organocatalyst | >88:12 | >90% | NH-Free trans,trans-2,3,4-trisubstituted pyrrolidine |
This compound is an archetypal electron-deficient diene, making it an ideal substrate for vinylogous Michael additions, particularly 1,6-conjugate additions. The first enamine-activated organocatalytic 1,6-conjugate addition was demonstrated on electron-deficient dienes. maynoothuniversity.iemaynoothuniversity.ie In this methodology, an organocatalyst, such as a diarylprolinol silyl (B83357) ether, activates an aldehyde to form a nucleophilic enamine intermediate. maynoothuniversity.ie
This enamine then attacks the δ-position of an electron-deficient diene system. While initial studies focused on bis-sulfonyl butadienes, the methodology was successfully extended to bis-ester substituted dienes, such as those derived from this compound. maynoothuniversity.ie These reactions proceed with high regioselectivity for the 1,6-adduct and can achieve high yields and excellent enantioselectivities (up to 99% ee). maynoothuniversity.ie This approach provides a powerful method for the asymmetric synthesis of complex acyclic structures with multiple stereocenters. maynoothuniversity.ie
Table 5: Organocatalytic 1,6-Conjugate Addition to Electron-Deficient Dienes
| Nucleophile Precursor | Diene Substrate | Catalyst Type | Yield | Enantiomeric Excess (ee) |
| Aldehydes | Bis-phenylsulfonyl butadienes | Diarylprolinol silyl ether | up to 98% | up to 99% |
| Aldehydes | Bis-ester substituted butadienes | Diarylprolinol silyl ether | Good | High |
One-Pot Synthesis Strategies
One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, enhances efficiency by avoiding lengthy separation and purification of intermediates, which saves time and resources while often increasing chemical yield. wikipedia.org Various one-pot methodologies have been developed for the synthesis of this compound derivatives, leading to complex molecular architectures.
A notable example is the synthesis of 6-aryl-4-methoxycarbonyl-3-methyl-3,5-hexadienoic acids through the condensation of dimethyl-3-methyl glutaconate with phenylacetaldehyde (B1677652) derivatives. tandfonline.comtandfonline.com This stereoselective process proceeds in a single pot and is believed to occur via the formation of a lactone intermediate, which is subsequently cleaved. tandfonline.com The reaction demonstrates the utility of this compound derivatives in constructing dienoic acids, which are important intermediates for natural product synthesis. tandfonline.com
Another significant one-pot application involves the base-catalyzed/promoted bicyclization of α,β-unsaturated carbonyl compounds with this compound to produce phenanthridinone derivatives. researchgate.netsigmaaldrich.com This domino reaction involves an intermolecular [3+3] annulation followed by an intramolecular aza-cyclization/aromatization, yielding polysubstituted dihydrophenanthridinones and phenanthridinones in high yields under mild, transition-metal-free conditions. researchgate.net
Furthermore, the Heck–Matsuda arylation of this compound with arenediazonium tosylates provides a versatile and direct route to 3-arylglutaconic acid derivatives. thieme.deresearchgate.net This method overcomes the limitations of previous cumbersome syntheses that did not allow for flexible variation of the aryl groups. thieme.de The resulting 3-arylglutaconic acid derivatives are valuable as Michael acceptors with tunable reactivity, which have applications in medicinal chemistry. thieme.de
The following table summarizes selected one-pot synthesis strategies involving this compound and its derivatives.
| Starting Materials | Key Reagents/Catalysts | Product Type | Key Features | Reference |
| Dimethyl-3-methyl glutaconate, Phenylacetaldehyde derivatives | Basic conditions | 6-aryl-4-methoxycarbonyl-3-methyl-3,5-hexadienoic acids | Stereoselective, proceeds via lactone intermediate | tandfonline.com |
| α,β-Unsaturated carbonyls with a 2-aminophenyl group, this compound | Base-catalyzed/promoted | Polysubstituted (dihydro)phenanthridinones | Domino reaction ([3+3] annulation, aza-cyclization), transition-metal-free, high yields | researchgate.net |
| This compound, Arenediazonium tosylates | Pd-catalyst (Heck-Matsuda conditions) | 3-Arylglutaconic acid derivatives | Direct arylation, versatile for varying aryl groups | thieme.de |
Biorenewable Synthesis Routes
The development of biorenewable synthesis routes for chemicals is driven by the need for sustainability and the use of renewable feedstocks like lignocellulosic biomass. acs.org While direct microbial production of this compound is not extensively documented, enzymatic and biocatalytic methods offer promising green alternatives for the synthesis of its derivatives and related polyesters.
Biocatalysis, utilizing enzymes like lipases, provides an environmentally friendly approach to chemical synthesis. rsc.orgresearchgate.net These methods often operate under mild conditions and can exhibit high selectivity. conicet.gov.ar For instance, lipases are widely used for esterification and polymerization reactions. conicet.gov.arunipd.it
One area of application is in the production of bio-based polyesters. Enzymatic copolymerization of isohexides (derived from biomass) with unsaturated diesters, including diethyl glutaconate, has been reported. acs.orgrsc.org Candida antarctica Lipase B (CALB) has been used as a catalyst for the polymerization of 2,5-bis(hydroxymethyl)furan (a biomass-derived diol) with various diacid esters, including diethyl glutaconate, to produce novel furan-based polyesters. researchgate.net Although the molecular weights of the resulting polymers were moderate, this demonstrates a feasible "green" enzymatic polycondensation pathway. researchgate.net
The desymmetrization of 3-substituted glutaric acid anhydrides using biocatalysts is another relevant strategy for producing chiral glutaric acid monoesters, which are valuable building blocks. rsc.org While not a direct synthesis of this compound, these biocatalytic methods highlight the potential for creating functionalized derivatives from renewable precursors. For example, lipase-catalyzed esterification of 2-oxoglutaric acid, followed by microbial reduction, has been used to prepare a variety of alkyl derivatives of 2-hydroxyglutaric acid. conicet.gov.ar
The following table outlines key biorenewable approaches relevant to the synthesis of glutaconate-containing compounds.
| Substrates | Biocatalyst | Product | Synthesis Type | Significance | Reference |
| Isohexides, Diethyl glutaconate | Not specified | Unsaturated copolyesters | Enzymatic copolymerization | Production of polyesters from fully renewable monomers | rsc.org |
| 2,5-Bis(hydroxymethyl)furan, Diethyl glutaconate | Candida antarctica Lipase B (CALB) | Biobased furan (B31954) polyester | Enzymatic polycondensation | "Green" route to novel furan-based polymers | researchgate.net |
| 2-Oxoglutaric acid, Various alcohols | Lipase (e.g., CAL) and Mucor rouxii cells | Dialkyl (S)-2-hydroxyglutarates | Two-step enzymatic esterification and reduction | Chemo- and stereoselective synthesis of functionalized glutarate derivatives | conicet.gov.ar |
Reaction Mechanisms and Theoretical Studies
Detailed Mechanistic Pathways of Annulation Reactions
Dimethyl glutaconate is a key participant in various annulation reactions, which are crucial for the construction of cyclic and polycyclic systems. These reactions often proceed through a series of well-defined mechanistic steps.
A prominent example is the base-catalyzed [3+3] annulation-aerobic oxidative benzannulation. organic-chemistry.org In this process, this compound reacts with α,β-unsaturated carbonyl compounds to form polysubstituted benzenes. The proposed mechanism commences with a Michael addition of the deprotonated this compound to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular aldol (B89426) cyclization and subsequent dehydration to yield a cyclohexadiene intermediate. The final step involves aerobic oxidative aromatization, which regenerates the aromatic system, yielding the substituted benzene (B151609) product. organic-chemistry.org This reaction is notable for its efficiency and mild, metal-free conditions, utilizing molecular oxygen as the oxidant. organic-chemistry.org
Another significant annulation is the [3+3] cyclization with Morita-Baylis-Hillman (MBH) bromides. psu.edu The proposed mechanism for the formation of poly-substituted benzene derivatives involves the initial SN2 reaction of this compound with the MBH bromide to form an intermediate, which then undergoes cyclization. psu.edu A competing SN2' pathway can also occur, leading to a different benzene derivative. psu.edu
Furthermore, this compound is employed in domino reactions to synthesize complex heterocyclic structures like phenanthridinones. researchgate.netmdpi.com The reaction with α,β-unsaturated carbonyl compounds under basic conditions initiates with a Michael addition, followed by double bond migration and two successive intramolecular cyclizations. mdpi.com The final step is a spontaneous aromatization to afford the phenanthridinone core. mdpi.com These domino sequences, involving intermolecular [3+3] annulation and intramolecular aza-cyclization/aromatization, provide a highly efficient, single-step route to these valuable compounds under mild, transition-metal-free conditions. researchgate.net
Two primary mechanistic pathways are often considered in these transformations: a 1,6-conjugate addition followed by cyclization and elimination, or an inverse-electron-demand Diels-Alder cycloaddition followed by elimination and aromatization. maynoothuniversity.ie The specific pathway can be influenced by the reactants and reaction conditions.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the finer details of reaction mechanisms involving this compound and related compounds. These studies provide valuable insights into energy barriers, transition state geometries, and the factors governing stereoselectivity.
Energy Barrier Calculations for Decarboxylation
While not directly involving this compound itself, DFT studies on the related enzyme 3-methylglutaconyl-CoA decarboxylase offer crucial insights into decarboxylation processes. This enzyme catalyzes the decarboxylation of 3-methylglutaconyl-CoA. d-nb.info Initial proposals suggested a pericyclic mechanism. However, DFT calculations revealed that this intramolecular pericyclic reaction has a very high energy barrier, similar to the uncatalyzed reaction. d-nb.info Instead, the calculations strongly support a direct decarboxylation mechanism involving an enolate intermediate, which has significantly more feasible energy barriers consistent with experimental observations. d-nb.info The energy barrier for the subsequent proton transfer from a cysteine residue to the enolate intermediate was calculated to be 13.1 kcal/mol. d-nb.info
Analysis of Pericyclic Reaction Mechanisms
The Diels-Alder reaction, a type of pericyclic reaction, is a cornerstone of organic synthesis. mun.ca DFT calculations are frequently used to understand the mechanism and stereoselectivity of these reactions. researchgate.net For a Diels-Alder reaction to proceed, the diene must adopt an s-cis conformation. mun.ca While the s-trans conformer is often more stable for acyclic dienes, the reaction can still occur through the less populated s-cis conformer, albeit at a slower rate. mun.ca In the context of inverse-electron-demand Diels-Alder reactions involving coumarin-fused electron-deficient dienes derived from this compound, these reactions with enamines lead to benzocoumarins after in situ elimination and dehydrogenation. researchgate.net
Stereoselectivity in Reactions
Computational studies are also pivotal in understanding and predicting the stereoselectivity of reactions. For instance, in the synthesis of ebelactone A, the conjugate addition of a silylcuprate reagent to this compound was investigated. foster77.co.uk While this reaction competed with enolate formation, it provided a pathway to a key meso diester intermediate. foster77.co.uk The stereochemical outcome of such additions is crucial for controlling the final stereochemistry of the natural product.
In other studies, the stereoselectivity of organocatalytic 1,6-conjugate additions to bis-phenylsulfonyl butadienes, which can be conceptually related to derivatives of glutaconic acid, has been shown to be excellent, often yielding products with 99% enantiomeric excess. maynoothuniversity.ie DFT calculations can help rationalize the origins of such high stereoselectivity by analyzing the transition state energies of competing diastereomeric pathways.
Advanced Spectroscopic Analysis in Dimethyl Glutaconate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, and its application in studies involving dimethyl glutaconate is crucial for confirming reaction outcomes.
In research focused on synthetic methodologies, ¹H NMR is routinely used to verify the formation of products where this compound is a precursor. For instance, the successful synthesis of (E)-Dimethyl 2-Pentenedioate, a synonym for this compound, was confirmed by comparing the resulting ¹H NMR spectrum with established literature data. ucla.edu The characteristic signals in the ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.
Detailed research findings have reported specific chemical shifts for the (E)-isomer of this compound.
| Nucleus | Spectrum Type | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 400 MHz | 6.82 (dt) | 15.7, 7.2 |
| ¹³C | 100 MHz | 166.54 | N/A |
| 143.40 | |||
| 123.36 | |||
| 53.01 | |||
| 51.36 |
Furthermore, NMR is vital in characterizing more complex molecules synthesized from this compound. In the development of coumarin (B35378) derivatives, both ¹H and ¹³C NMR were essential for elucidating the structures of the resulting polycyclic compounds. rsc.org Similarly, novel biaryl products and other conjugated systems derived from this compound have been fully characterized using NMR spectroscopy, confirming their intricate structures. maynoothuniversity.ie The technique is also sensitive to subtle structural changes, such as the equivalence of methyl groups in derivatives like dimethyl 2,4-diacetylglutaconate, which can be influenced by solvent polarity and temperature. psu.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a unique identifier.
The National Institute of Standards and Technology (NIST) WebBook and the MassBank database both contain reference mass spectra for this compound. nist.govmassbank.jp These databases are critical resources for chemists to confirm the identity of synthesized compounds. The exact mass of this compound is 158.05791 u, corresponding to the molecular formula C₇H₁₀O₄. massbank.jp
The electron ionization mass spectrum of this compound shows several key fragments that arise from the molecule's structure.
| m/z (Mass-to-Charge Ratio) | Interpretation | Source |
|---|---|---|
| 158 | Molecular Ion [M]⁺ | nist.govmassbank.jp |
| 127 | Loss of methoxy (B1213986) group [M-OCH₃]⁺ | nist.govmassbank.jp |
| 99 | Fragment from cleavage | nist.govmassbank.jp |
| 59 | Carbomethoxy fragment [COOCH₃]⁺ | nist.govmassbank.jp |
In addition to standard MS, high-resolution mass spectrometry (HR-MS) is employed to confirm the elemental composition of novel derivatives. maynoothuniversity.ie This is particularly important in complex synthetic pathways where multiple products are possible. For example, LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-MS were instrumental in the full structural characterization of new conjugated systems prepared using this compound as a starting material. maynoothuniversity.ie
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, IR spectroscopy is particularly useful for identifying the carbonyl (C=O) stretching of the ester groups and the carbon-carbon double bond (C=C) stretching of the alkene backbone.
For derivatives of glutaconic acid, the carbonyl group of the carboxylic acid typically appears around 1697 cm⁻¹. researchgate.net In related ester compounds, characteristic absorption bands for unsaturated esters and double bonds are observed. For example, in a study of dimethyl 2,4-diacetylglutaconate, IR bands were noted at 1707 cm⁻¹ and 1636 cm⁻¹, corresponding to the unsaturated ester and double bond, respectively. psu.edu
When this compound is incorporated into more complex structures, the IR spectrum provides clear evidence of the conservation or transformation of its functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Unsaturated Ester (C=O) | Stretching | ~1700 - 1730 | ucla.edursc.orgpsu.edu |
| Alkene (C=C) | Stretching | ~1630 - 1660 | ucla.edupsu.edu |
| C-O | Stretching | ~1120 - 1170 | ucla.edu |
The technique is also applied to characterize metal complexes, such as zinc(II) glutaconate, where the IR spectrum indicated that the carboxylate groups were involved in bidentate chelation with the metal ion. researchgate.netajol.info In the synthesis of novel coumarin and biaryl compounds from this compound, IR spectroscopy serves as a routine characterization method to confirm the presence of key functional groups in the final products. rsc.orgmaynoothuniversity.ie
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While XRD studies on this compound itself are not prominently featured, the technique has been extensively used to elucidate the complex structures of its derivatives.
Furthermore, XRD is crucial for characterizing materials synthesized from glutaconate-containing precursors. In one study, a zinc(II) glutaconate complex was used to synthesize zinc oxide (ZnO) nanoparticles. researchgate.netajol.info The resulting ZnO material was analyzed by XRD to confirm its hexagonal crystal structure and to calculate the average crystallite size using the Scherrer equation. researchgate.netajol.info The reliance on XRD also extends to the structural assignment of complex natural product analogues and functionalized molecules derived from reactions involving this compound. researchgate.netacs.org
Photophysical Studies of Conjugated Systems
This compound serves as a valuable building block for the synthesis of extended π-conjugated systems, which often exhibit interesting photophysical properties such as fluorescence. These properties are of significant interest for applications in materials science, including the development of fluorescent probes and optoelectronic devices.
Research has been conducted on the photophysical properties of biaryl compounds synthesized using this compound. maynoothuniversity.ie These studies were prompted by the structural features of the biaryls, which suggested they might exhibit fluorescence through a process known as twisted intramolecular charge transfer (TICT). maynoothuniversity.ie In these systems, the choice of solvent was found to significantly influence the fluorescent properties, with a dimethylamino-substituted derivative showing particular sensitivity. maynoothuniversity.ie The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light, was recorded in the range of 17,332 to 37,964 M⁻¹cm⁻¹ for these compounds in chloroform. maynoothuniversity.ie
Coumarin derivatives, which can also be synthesized from this compound, are another class of compounds known for their photophysical behavior. rsc.orgresearchgate.net The optical properties of these π-expanded coumarins can be tuned by altering their chemical structure, leading to applications in two-photon excited fluorescence microscopy. rsc.orgresearchgate.net The strong intramolecular charge-transfer (ICT) character of these molecules is a key factor governing their desirable optical properties. rsc.orgresearchgate.net
Applications in Complex Chemical Synthesis
Synthesis of Phenanthridinones
Phenanthridinones are a class of heterocyclic compounds that form the core structure of many biologically active alkaloids. mdpi.com Dimethyl glutaconate has been effectively utilized in the synthesis of these important molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
One notable method involves a domino reaction where α,β-unsaturated carbonyl compounds, bearing a 2-aminophenyl group, react with this compound. researchgate.net This process, which can be catalyzed by a base, proceeds through an intermolecular [3+3] annulation followed by an intramolecular aza-cyclization and subsequent aromatization. researchgate.net This one-pot synthesis is highly efficient, producing polysubstituted dihydrophenanthridinone and phenanthridinone derivatives in high to excellent yields under mild, transition-metal-free conditions. researchgate.netmdpi.com
The reaction sequence begins with a Michael addition of the glutaconate to the unsaturated carbonyl compound. mdpi.com This is followed by a double bond migration and an intramolecular cyclization to form a cyclohexadiene intermediate, which then undergoes another intramolecular cyclization to yield a non-aromatic phenanthridinone. mdpi.com The final step is a spontaneous aromatization to deliver the desired phenanthridinone product. mdpi.com This methodology offers a straightforward and efficient route to these valuable heterocyclic systems. researchgate.net
Synthesis of Substituted Benzenes
The construction of polysubstituted benzene (B151609) derivatives is a fundamental objective in organic synthesis, as these structures are key components in many pharmaceuticals and advanced materials. acs.org this compound has proven to be an effective reagent in the synthesis of these compounds through various annulation strategies. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comacs.orgorganic-chemistry.orgnih.govorganic-chemistry.org
A highly efficient, base-catalyzed [3+3] aerobic oxidative aromatization reaction has been developed using α,β-unsaturated carbonyl compounds and this compound. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netacs.org This method operates under mild, metal-free conditions, utilizing molecular oxygen as the oxidant and producing water as the only byproduct. acs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction affords substituted benzenes in high to excellent yields. acs.orgorganic-chemistry.orgnih.govresearchgate.net
Furthermore, a tandem [3+2+1] aerobic oxidative aromatization has been established, where the α,β-unsaturated carbonyl compound is generated in situ from aldehydes and ketones. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This multicomponent approach further enhances the efficiency and atom economy of the synthesis. organic-chemistry.org The proposed mechanism for the [3+3] annulation involves a sequence of Michael addition, aldol (B89426) cyclization, dehydration, and finally, oxidative aromatization to yield the substituted benzene ring. organic-chemistry.org
Another approach involves the reaction of Morita-Baylis-Hillman (MBH) bromides with glutaconate derivatives. psu.edu This [3+3] annulation protocol provides an efficient route to poly-substituted benzenes bearing 1,3-dicarboxylates. psu.edu The reaction proceeds via nucleophilic substitution of the MBH bromide with the glutaconate anion, followed by cyclization, dehydration, and a base-catalyzed 1,3-hydrogen shift. psu.edu
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| [3+3] Aerobic Oxidative Aromatization | α,β-Unsaturated Carbonyls, this compound | Base (e.g., NaOH), O2 | Polysubstituted Benzenes | Mild, metal-free, high yields, water as byproduct. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net |
| [3+2+1] Aerobic Oxidative Aromatization | Aldehydes, Ketones, this compound | Base (e.g., NaOH), O2 | Polysubstituted Benzenes | In situ generation of α,β-unsaturated carbonyl, multicomponent. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net |
| [3+3] Annulation | Morita-Baylis-Hillman Bromides, this compound | Base (e.g., Cs2CO3) | Polysubstituted Benzenes with 1,3-dicarboxylates | Efficient, good to moderate yields. psu.edu |
Natural Product Total Synthesis
This compound has played a significant role as a key building block in the total synthesis of several complex and biologically important natural products.
Cannabinol (B1662348) Synthesis
Cannabinol is a cannabinoid found in the Cannabis sativa plant. sci-hub.se The total synthesis of cannabinol has been achieved using a multicomponent domino reaction involving this compound. sci-hub.seresearchgate.net In this approach, a salicylaldehyde (B1680747) derivative reacts with this compound in the presence of piperidine (B6355638). sci-hub.seresearchgate.netijpsr.com This initial Knoevenagel condensation is part of a sequence that also includes transesterification, enamine formation, an inverse electron demand Diels-Alder reaction, 1,2-elimination, and transfer hydrogenation. sci-hub.seresearchgate.net The reaction of the initially formed lactone with an enamine leads to a tricyclic product, which, after elimination and aromatization, yields the cannabinol skeleton. ijpsr.comresearchgate.net This methodology provides a concise and efficient route to cannabinol and its derivatives. ijpsr.com
Tabtoxinine-β-lactam Synthesis
The search for information on the specific role of this compound in the synthesis of Tabtoxinine-β-lactam did not yield any results.
Platensimycin (B21506) Synthesis
Platensimycin is a novel antibiotic with potent activity against drug-resistant bacteria. nih.gov While several total syntheses of platensimycin have been reported, the specific use of this compound as a key starting material or intermediate in these syntheses is not prominently featured in the available literature. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov The reported synthetic routes often employ other strategies, such as intramolecular Diels-Alder reactions or Robinson annulations, to construct the complex cage-like core of the molecule. organic-chemistry.orgnih.gov
Synthesis of Pyrrolidine (B122466) Derivatives
Pyrrolidine rings are common structural motifs in a vast number of natural products and pharmaceuticals. This compound has been utilized in the synthesis of functionalized pyrrolidine derivatives. The synthesis of trans-4-(carboxymethyl)pyrrolidine-3-carboxylic acid, an analog of kainic acid, has been accomplished starting from trans-dimethyl glutaconate. fiu.edu The initial step involves the hydrolysis of this compound to glutaconic acid. fiu.edu Although the detailed subsequent steps involving this compound directly were not fully elaborated in the provided search results, its role as a precursor is established. Other research highlights the organocatalytic activation of diethyl glutaconate for the diastereo- and enantioselective synthesis of NH-free 2,3,4-trisubstituted pyrrolidines, indicating the utility of glutaconate esters in constructing these heterocyclic systems. acs.orgacs.org
Preparation of 3-Substituted Glutarate Diesters
A primary application of this compound is in the synthesis of 3-substituted glutarate diesters. These compounds are valuable intermediates in the production of more complex molecules. The key transformation involves a Michael (1,4-conjugate) addition to the α,β-unsaturated ester system of this compound.
One effective method involves the copper-catalyzed conjugate addition of Grignard reagents. This approach allows for the introduction of a wide range of alkyl and aryl substituents at the C-3 position of the glutarate backbone. The reaction typically employs a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), to facilitate the addition of the organomagnesium nucleophile. For instance, the reaction of propylmagnesium chloride with diethyl glutaconate in the presence of catalytic CuI efficiently produces diethyl 3-propylglutarate in good yield. science.govsigmaaldrich.com This method, however, can be limited to simpler alkyl groups and may require a significant excess of the Grignard reagent. sigmaaldrich.com
The general scheme for this reaction is the addition of a nucleophile across the carbon-carbon double bond, followed by protonation to yield the saturated 3-substituted glutarate diester. The reactivity of this compound as a Michael acceptor is central to this process.
Table 1: Examples of 3-Substituted Glutarate Diester Synthesis
| Nucleophile/Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Propylmagnesium chloride | CuI (cat.), TMSCl | Diethyl 3-propylglutarate | 79% | science.govsigmaaldrich.com |
Construction of Polycyclic Cages
This compound is an effective synthon for the construction of complex polycyclic frameworks, particularly nitrogen-containing heterocyclic systems. A notable example is the synthesis of phenanthridinones, a class of polycyclic compounds with significant biological activity. mdpi.com
The synthesis is achieved through a base-catalyzed domino reaction involving an intermolecular [3+3] annulation followed by an intramolecular aza-cyclization and subsequent aromatization. researchgate.net In this sequence, this compound acts as the three-carbon (C-C-C) component. The reaction is initiated by the Michael addition of the this compound enolate to an α,β-unsaturated carbonyl compound that bears a 2-aminophenyl group. mdpi.com
The reaction cascade proceeds as follows:
Michael Addition: The base (e.g., sodium hydroxide (B78521) in methanol) deprotonates this compound, which then adds to the β-position of the α,β-unsaturated carbonyl compound. mdpi.com
Double Bond Migration & Cyclization: The resulting intermediate undergoes a double bond migration and an intramolecular cyclization to form a cyclohexadiene intermediate. mdpi.com
Aza-cyclization & Aromatization: A final intramolecular cyclization involving the amino group leads to a non-aromatic phenanthridinone precursor, which spontaneously aromatizes to yield the final, stable polycyclic product. mdpi.comresearchgate.net
This strategy provides a highly efficient, metal-free route to functionalized polycyclic phenanthridinone derivatives in a single operational step under mild conditions. mdpi.comresearchgate.net
Synthesis of Electron Deficient Dienes
This compound is a key precursor for the synthesis of specialized electron-deficient dienes, which are valuable partners in inverse-electron-demand Diels-Alder (IEDDA) reactions. mun.ca The IEDDA reaction is a powerful tool for constructing six-membered rings, where the electronic demands of the diene and dienophile are reversed compared to the classic Diels-Alder reaction.
A well-established method involves the base-catalyzed reaction of this compound with salicylaldehyde. sigmaaldrich.comresearchgate.net This condensation reaction, often mediated by a base like piperidine, results in the formation of a coumarin-fused electron-deficient diene. sigmaaldrich.commun.ca The resulting diene is rendered electron-poor by the presence of the ester groups and the fused coumarin (B35378) ring system.
These synthesized dienes are stable and can be readily employed in IEDDA reactions with electron-rich dienophiles, such as enamines. researchgate.netmun.ca The cycloaddition is typically followed by an in-situ elimination and aromatization sequence, leading to the formation of complex aromatic products like benzocoumarins. researchgate.netresearchgate.net The versatility of this method is further enhanced by the ability to generate the enamine dienophile in situ from various ketones and secondary amines. mun.ca The reaction of the coumarin-fused diene with enamines derived from ketones like cyclobutanone (B123998) has been optimized to produce high yields of 2-hydroxybenzophenones after the domino reaction sequence. mun.ca
This application highlights the utility of this compound in creating specialized reagents for advanced cycloaddition strategies, enabling the rapid assembly of complex molecular scaffolds. researchgate.netsci-hub.se
Polymer Chemistry and Materials Science Applications
Monomer for Polymer Synthesis
Dimethyl glutaconate functions as an A-A type monomer in step-growth polymerization, particularly in polycondensation reactions. The two methyl ester groups can react with co-monomers containing two or more hydroxyl groups (diols or polyols) to form polyester chains. This reaction typically proceeds via transesterification, where the methanol is eliminated as a byproduct, driving the formation of high molecular weight polymers.
The synthesis of polyesters from diesters and diols is a fundamental process in polymer science. cmu.edumdpi.com This reaction can be catalyzed by various metal salts or, increasingly, by enzymes to promote greener synthesis conditions. nih.gov While specific studies focusing solely on the homopolymerization of this compound are not prevalent, its incorporation into copolyesters is a viable route to tailor material properties. For instance, it can be copolymerized with other dicarboxylic acid esters (like dimethyl adipate or dimethyl terephthalate) and various diols to control characteristics such as flexibility, thermal stability, and crystallinity. cmu.edu The unsaturated double bond within the glutaconate unit also remains in the polymer backbone, offering a site for post-polymerization modification or cross-linking.
Enzymatic catalysis, particularly with lipases, has emerged as a sustainable method for polyester synthesis. nih.govsemanticscholar.org This approach avoids the use of harsh metal catalysts and high reaction temperatures typically required for polycondensation. cmu.edu Lipase-catalyzed polymerization of various diesters with diols has been successfully demonstrated, providing a pathway for the synthesis of well-defined polyesters under mild conditions. mdpi.comnih.gov
Table 1: Polymerization Methods Applicable to this compound
| Polymerization Method | Co-monomer Type | Resulting Polymer | Key Features |
|---|---|---|---|
| Melt Polycondensation | Diols (e.g., 1,4-Butanediol) | Unsaturated Polyester | High temperatures required; potential for thermal degradation. |
| Solution Polycondensation | Diols | Unsaturated Polyester | Lower temperatures, but requires solvent removal. |
Synthesis of Biodegradable Polymers
The development of biodegradable polymers is crucial for mitigating plastic pollution. Aliphatic polyesters are a prominent class of materials known for their potential to biodegrade through the hydrolysis of their ester linkages. mdpi.commdpi.com this compound, as a precursor to aliphatic-unsaturated polyesters, is a valuable monomer in this context.
The synthesis of biodegradable polyesters can be achieved through the polycondensation of this compound with linear aliphatic diols. The resulting polymer backbone consists of ester bonds that are susceptible to cleavage by microbial enzymes (like lipases and esterases) and simple hydrolysis in the environment. cmu.eduresearchgate.net
Enzymatic polymerization offers a particularly attractive route for producing biodegradable polyesters. mdpi.com Lipase-catalyzed reactions are highly specific and occur under mild conditions, which helps to preserve the structural integrity of the monomers and the resulting polymer. nih.gov This method has been successfully used to polymerize various bio-based diesters and diols into polyesters with good biodegradability. mdpi.comnih.gov The inclusion of the double bond from the glutaconate moiety can influence the degradation rate and mechanical properties of the final material.
The general mechanism for the biodegradation of polyesters involves an initial abiotic hydrolysis step, which breaks down the polymer chains into smaller oligomers and monomers. These smaller molecules can then be assimilated and metabolized by microorganisms. mdpi.com
Hyperbranched Polyethylene Research
Research literature does not show evidence of this compound being used in the synthesis of hyperbranched polyethylene. The synthesis of hyperbranched polyethylene is typically achieved through specialized catalytic chain-walking polymerization of ethylene monomer, which generates branches along the growing polymer chain without the need for a co-monomer. acs.org
However, this compound holds theoretical potential for the synthesis of hyperbranched polyesters. Hyperbranched polymers are three-dimensional, globular macromolecules with a high density of functional groups. nih.gov They can be synthesized in a one-pot reaction using ABx-type monomers or by co-polymerizing an A₂-type monomer (like this compound) with a Bₓ-type monomer (where x ≥ 3). frontiersin.org
In this hypothetical scenario, this compound (A₂) could be reacted with a triol such as glycerol or trimethylolpropane (a B₃ monomer). The step-growth polycondensation of these two monomers would lead to a highly branched, three-dimensional polyester architecture. frontiersin.org The degree of branching and the final properties of the polymer could be controlled by adjusting the stoichiometry of the A₂ and B₃ monomers. While this specific application for this compound is not explicitly detailed in current research, it is a plausible extension of established synthetic strategies for creating hyperbranched polymers. rsc.orgdntb.gov.ua
Bio-based Polymers and Bioplastics
The transition from petroleum-based plastics to bio-based polymers is a key goal of sustainable chemistry. Bio-based polymers are derived in whole or in part from renewable biomass sources. nih.gov this compound can be positioned as a building block for bioplastics, as its parent compound, glutaconic acid, can be produced through biotechnological routes.
Recent research has demonstrated the de novo biosynthesis of glutaconic acid from simple carbon sources using engineered microorganisms like E. coli. researchgate.net This fermentation-based approach establishes a renewable pathway to glutaconic acid, which is a potential platform chemical. researchgate.net Glutaconic acid derived from this process can then be readily converted to this compound through standard esterification with methanol.
This bio-derived this compound can then be used as a monomer to produce various polymers, particularly biodegradable polyesters, as discussed previously. The resulting materials can be classified as bio-based plastics. This aligns with the broader effort to utilize renewable monomers, such as itaconic acid, succinic acid, and glutamic acid, for the production of sustainable polymers with a wide range of applications. nih.govrsc.org The use of such monomers not only reduces the reliance on fossil fuels but can also lead to materials with enhanced biodegradability. mdpi.comspecialchem.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glutaconic acid |
| Methanol |
| Dimethyl adipate |
| Dimethyl terephthalate |
| 1,4-Butanediol |
| Glycerol |
| Trimethylolpropane |
| Itaconic acid |
| Succinic acid |
| Glutamic acid |
Biological and Biomedical Research Contexts
Role in Biosynthesis Pathways (e.g., Isovaleryl-CoA)
Current research does not indicate a direct role for dimethyl glutaconate in the biosynthesis of isovaleryl-CoA. However, its related compound, glutaconyl-CoA , is an intermediate in certain metabolic pathways.
In some bacteria, such as Myxococcus xanthus, an alternative pathway for isovaleryl-CoA synthesis exists that does not start from the amino acid leucine. nih.govnih.govresearchgate.net This pathway is crucial when the primary route is limited. researchgate.net The pathway begins with acetyl-CoA and proceeds through several intermediates, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and 3-methylglutaconyl-CoA. researchgate.netresearchgate.net An enzyme known as 3-methylglutaconyl-CoA decarboxylase (AibA/AibB) then converts 3-methylglutaconyl-CoA to 3,3-dimethylacrylyl-CoA, a precursor to isovaleryl-CoA. nih.govresearchgate.netd-nb.info
Furthermore, glutaconate CoA-transferase is an enzyme found in various bacteria that catalyzes the transfer of coenzyme A (CoA) from acetyl-CoA to glutaconate, forming glutaconyl-CoA. nih.gov This highlights the importance of glutaconate and its CoA ester in microbial metabolism. While these pathways are well-studied, there is no evidence to suggest that this compound is a substrate or intermediate in these natural processes. It is plausible that this compound could be used in laboratory settings to study these pathways, potentially by being hydrolyzed to glutaconic acid in situ, though specific studies demonstrating this application are not prevalent.
Metabolite Studies and Excretion
There is no direct evidence from the reviewed literature indicating that this compound is a naturally occurring metabolite or that it is excreted by organisms. Metabolite studies, particularly those analyzing urinary organic acids, have identified glutaconate and 3-methyl-glutaconate as significant biomarkers for certain metabolic disorders. mdpi.com
For instance, glutaric aciduria type 1 is an inherited metabolic disorder where the deficiency of the enzyme glutaryl-CoA dehydrogenase leads to the accumulation and excretion of specific organic acids. sciencegate.app In patients with this condition, elevated levels of glutaconate, glutaric acid, and 3-hydroxyglutaric acid are found in the urine. sciencegate.apppafmj.orgfamiliasga.com
Metabolomic studies have also identified glutaconate in various biological samples. One study on the metabolic hallmarks of obesity and metabolic dysfunction-associated steatotic liver disease noted glutaconate in mouse serum. nih.gov Another study investigating urinary organic acids in children found that 3-methyl-glutaconate levels could differ based on age and sex. mdpi.com Additionally, a study on whole grain wheat intake identified citraconate/glutaconate as a urinary metabolite that increased after consumption. nih.gov
It is important to note that in these studies, the detected compound is the dicarboxylic acid (glutaconic acid or 3-methylglutaconic acid), not its dimethyl ester. In analytical chemistry, derivatives are sometimes used for analysis; for example, one study on urinary organic acids used 3,3-dimethyl glutaric acid as an internal standard for quantification by gas chromatography-mass spectrometry. pafmj.org This indicates the use of related esterified compounds as laboratory standards rather than as detected endogenous metabolites.
Q & A
Q. What are the common laboratory methods for synthesizing dimethyl glutaconate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via esterification or transesterification reactions. For example, β-hydroxy this compound derivatives are synthesized from dimethyl acetonedicarboxylate through hydroxylation and subsequent dehydration steps. Reaction optimization often involves adjusting catalysts (e.g., sulfuric acid in alcohol media) and controlling reaction time and temperature to minimize side reactions like premature cyclization or decomposition .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to characterize this compound and its derivatives?
Key NMR signals for this compound include vinyl proton resonances (δ ~5.7–6.7 ppm for conjugated alkenes) and methyl ester peaks (δ ~3.8–4.1 ppm). For example, β-hydroxy this compound exhibits a broad singlet for hydroxyl protons (~9.0 ppm) and distinct splitting patterns for α,β-unsaturated protons .
Q. What role does this compound play as a building block in multicomponent reactions (MCRs)?
In MCRs, this compound acts as a dienophile or electron-deficient diene. For instance, Bodwell et al. (2011) used it with 4-pentyl-6-methoxysalicylaldehyde and pyrrolidine to synthesize dibenzo[b,d]pyran-6-one (DBP), a precursor to cannabinoid derivatives. The reaction leverages its α,β-unsaturated ester moiety for conjugate additions .
Advanced Research Questions
Q. How can enantioselectivity be achieved in organocatalytic reactions involving this compound?
Enantioselective Michael additions can be achieved using chiral organocatalysts like thiourea derivatives. For example, diethyl glutaconate (structurally analogous to dimethyl) was activated via vinylogous enamine pathways with nitro-olefins, yielding NH-free pyrrolidines with >90% enantiomeric excess (ee). Key factors include catalyst design, solvent polarity, and reductive cyclization conditions .
Q. What strategies mitigate side-product formation during dehydration of β-hydroxy this compound?
Phosphorus pentoxide (P₂O₅) under high vacuum reduces side reactions like pyridine derivative formation. However, scaling up requires careful heat management to avoid decomposition. Alternative dehydrating agents (e.g., molecular sieves) and stepwise temperature control improve yields .
Q. How can consecutive reaction sequences integrate this compound into complex heterocycles?
A Michael addition–reductive cyclization sequence is effective. For example, this compound reacts with nitro-olefins in a stereoselective Michael addition, followed by zinc-mediated cyclization to form trisubstituted pyrrolidines. Optimizing stoichiometry and reducing agent choice (e.g., Zn/HOAc vs. NaBH₄) enhances diastereoselectivity (>88:12 dr) .
Q. What mechanistic insights explain the vinylogous reactivity of this compound in organocatalysis?
Vinylogous activation extends conjugation to the γ-position, enabling remote stereocontrol. Studies suggest that hydrogen-bonding interactions between the catalyst and the ester carbonyl group polarize the α,β-unsaturated system, facilitating nucleophilic attack at the γ-carbon .
Q. How does this compound compare to diethyl analogs in reaction efficiency and selectivity?
Steric and electronic differences between methyl and ethyl esters influence reactivity. Methyl esters typically exhibit faster reaction kinetics due to reduced steric hindrance but may lower selectivity in crowded transition states. Solvent effects (e.g., polar aprotic vs. protic) further modulate outcomes .
Methodological Notes
- Data Contradictions : Conflicting reports on dehydration yields (e.g., 33% at small scale vs. challenges at larger scales) highlight the need for reproducibility studies with controlled humidity and temperature .
- Experimental Design : For enantioselective reactions, use chiral HPLC or Mosher ester analysis to validate ee values. Include control experiments without catalysts to confirm stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
